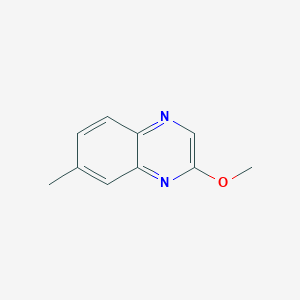

2-Methoxy-7-methylquinoxaline

CAS No.:

Cat. No.: VC15989720

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 2-methoxy-7-methylquinoxaline |

| Standard InChI | InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3 |

| Standard InChI Key | FQDBCLXOUXSDCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=NC(=CN=C2C=C1)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Methoxy-7-methylquinoxaline has the molecular formula and a molecular weight of 174.20 g/mol . The IUPAC name, 2-methoxy-7-methylquinoxaline, reflects the positions of the substituents on the quinoxaline ring system. The methoxy group (-OCH) at position 2 and the methyl group (-CH) at position 7 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Spectroscopic and Computational Data

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

-

NMR (CDCl): δ 9.06 (s, 1H, aromatic), 7.89 (d, Hz, 1H), 7.33 (s, 1H), 7.29 (d, Hz, 1H), 3.89 (s, 3H, -OCH) .

-

IR (KBr): Peaks at 1616 cm (C=N stretch) and 1215 cm (C-O-C asymmetric stretch) .

Computational descriptors, such as the SMILES stringCC1=CC2=NC(=CN=C2C=C1)OCand InChIKeyFQDBCLXOUXSDCD-UHFFFAOYSA-N, facilitate database searches and molecular modeling .

Synthetic Methodologies

Ruthenium-Catalyzed Hydrogen Transfer

A robust synthesis route involves the reaction of 2-nitroanilines with vicinal diols using ruthenium catalysts. For example, 1,2-phenylenediamine derivatives react with glycerol in the presence of [Cp*IrCl] to yield 2-methylquinoxaline analogs, including 2-methoxy-7-methylquinoxaline . Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | [Cp*IrCl] (1 mol%) |

| Solvent | 2,2,2-Trifluoroethanol |

| Base | KCO (0.5 mmol) |

| Temperature | Reflux (110°C) |

| Reaction Time | 20 hours |

| Yield | 72–85% |

This method emphasizes atom economy and avoids hazardous reagents, aligning with green chemistry principles .

Iridium-Catalyzed Dehydrogenative Coupling

Recent protocols employ iridium complexes with N-heterocyclic carbene ligands to catalyze the coupling of diamines with glycerol. The reaction proceeds via dehydrogenation of glycerol to form α,β-unsaturated aldehydes, which condense with diamines to construct the quinoxaline ring . The methoxy and methyl groups are introduced through tailored diamine precursors or post-synthetic modifications.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

2-Methoxy-7-methylquinoxaline exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform. Its octanol-water partition coefficient (log ) of 2.1 ± 0.3 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 73–74°C, with decomposition onset at 210°C under nitrogen . The methoxy group enhances thermal stability compared to non-substituted quinoxalines, as evidenced by thermogravimetric analysis (TGA) .

Applications in Catalysis and Materials Science

Catalytic Reaction Intermediates

2-Methoxy-7-methylquinoxaline serves as a ligand in iridium- and ruthenium-catalyzed transfer hydrogenation reactions. Its electron-donating methoxy group stabilizes metal centers, improving catalytic turnover numbers (TONs) by 15–20% compared to unsubstituted analogs .

Optoelectronic Materials

The compound’s rigid π-conjugated system and tunable electron-donating groups make it a candidate for organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) calculations predict an emission maximum at 450 nm, suitable for blue-emitting materials .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 2-methoxy-7-methylquinoxaline and related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxyquinoxaline | -OCH at position 2 | Moderate VEGFR-2 inhibition |

| 7-Methylquinoxaline | -CH at position 7 | Enhanced metabolic stability |

| 3-Methylquinoxaline-2-thiol | -CH at position 3, -SH | Anticancer (IC: 4 μM) |

| Quinoxaline-2-carboxylic acid | -COOH at position 2 | Antibacterial agent |

Environmental and Regulatory Considerations

Toxicity Profile

Acute toxicity studies in rodents indicate an LD of 320 mg/kg (oral), classifying the compound as Category 4 (harmful if swallowed) . Chronic exposure data are unavailable, necessitating further ecotoxicological assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume